trans-4-(Azidomethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(Azidomethyl)cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . It is characterized by the presence of an azidomethyl group attached to the cyclohexane ring, which is further connected to a carboxylic acid group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Azidomethyl)cyclohexanecarboxylic acid typically involves the azidation of a suitable precursor. One common method includes the reaction of trans-4-(Bromomethyl)cyclohexanecarboxylic acid with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
trans-4-(Bromomethyl)cyclohexanecarboxylic acid+NaN3→trans-4-(Azidomethyl)cyclohexanecarboxylic acid+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in trans-4-(Azidomethyl)cyclohexanecarboxylic acid can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted cyclohexanecarboxylic acids.
Reduction: Trans-4-(Aminomethyl)cyclohexanecarboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(Azidomethyl)cyclohexanecarboxylic acid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various biomolecules. The molecular targets and pathways involved are specific to the application and reaction conditions.
Comparison with Similar Compounds
Trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Similar structure but with an amine group instead of an azido group.
Trans-4-(Bromomethyl)cyclohexanecarboxylic acid: Precursor in the synthesis of trans-4-(Azidomethyl)cyclohexanecarboxylic acid.
Trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Used in peptide synthesis with an Fmoc-protected amine group.
Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for click chemistry applications.
Properties
IUPAC Name |
4-(azidomethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h6-7H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESGHFIJJMDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.